Barbital-d5
Overview
Description
Barbital-d5: is a deuterated form of barbital, a barbiturate derivative. Barbiturates are central nervous system depressants with sedative and hypnotic properties. This compound is used primarily in scientific research as an internal standard in mass spectrometry and other analytical techniques due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barbital-d5 can be synthesized through the deuteration of barbital. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is to react barbital with deuterated reagents under controlled conditions to achieve the desired isotopic substitution.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. The reaction typically uses deuterated water (D2O) or other deuterated solvents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Barbital-d5 undergoes similar chemical reactions as non-deuterated barbital. These reactions include:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Barbital-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of barbiturates in biological samples.
Forensic Toxicology: Employed in the analysis of biological specimens to detect and quantify barbiturate levels.
Pharmacokinetics: Used in studies to understand the absorption, distribution, metabolism, and excretion of barbiturates.
Drug Development: Helps in the development and validation of analytical methods for new barbiturate-based drugs.
Mechanism of Action
Barbital-d5, like other barbiturates, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increase in chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The molecular targets include various subunits of the GABA-A receptor, which are potentiated by this compound to produce its sedative and hypnotic effects.
Comparison with Similar Compounds
- Phenobarbital-d5
- Butalbital-d5
- Pentothis compound
- Secothis compound
Comparison: this compound is unique due to its specific isotopic labeling, which makes it particularly useful as an internal standard in analytical techniques. Compared to other deuterated barbiturates, this compound may have different pharmacokinetic properties due to the presence of deuterium atoms, which can affect the rate of metabolic processes.
Conclusion
This compound is a valuable compound in scientific research, particularly in analytical chemistry and forensic toxicology. Its stable isotopic labeling makes it an essential tool for accurate quantification and analysis of barbiturates in various biological samples. The compound’s unique properties and applications highlight its importance in advancing our understanding of barbiturate pharmacokinetics and drug development.
Properties
IUPAC Name |
5-ethyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,3D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOAOBMCPZCFFF-WNWXXORZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661792 | |
Record name | 5-Ethyl-5-(~2~H_5_)ethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189694-78-7 | |
Record name | 5-Ethyl-5-(~2~H_5_)ethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.